5-Ethynylquinoline
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Overview
Description
5-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₇N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The ethynyl group at the 5-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, to which 5-ethynylquinoline belongs, often interact with various enzymes and receptors in the body
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact interaction between this compound and its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
These can include antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Pharmacokinetics
Quinolones, a class of drugs that includes this compound, are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with various enzymes and receptors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Ethynylquinoline are largely derived from its quinoline core. Quinoline and its derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
As a quinoline derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylquinoline can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 5-iodoquinoline is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylquinoline undergoes various chemical reactions, including:
Electrophilic and Nucleophilic Substitution: The quinoline ring can participate in both electrophilic and nucleophilic substitution reactions due to the presence of the nitrogen atom.
Oxidation and Reduction: The ethynyl group can be oxidized to form quinoline derivatives with different functional groups.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like organolithium compounds and Grignard reagents are employed.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are utilized.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
5-Ethynylquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-Ethynylquinoline: Another ethynyl-substituted quinoline with similar chemical properties.
4-Ethynylquinoline: A positional isomer with different reactivity and applications.
Uniqueness: 5-Ethynylquinoline is unique due to the specific position of the ethynyl group, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interaction patterns with molecular targets, making it a valuable compound for targeted drug design and synthesis .
Properties
IUPAC Name |
5-ethynylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTBWCMHAKTOJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672093 |
Source
|
Record name | 5-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-79-7 |
Source
|
Record name | 5-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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